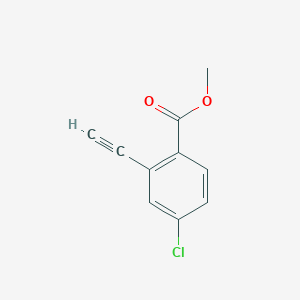

Methyl4-chloro-2-ethynylbenzoate

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H7ClO2 |

|---|---|

Molecular Weight |

194.61 g/mol |

IUPAC Name |

methyl 4-chloro-2-ethynylbenzoate |

InChI |

InChI=1S/C10H7ClO2/c1-3-7-6-8(11)4-5-9(7)10(12)13-2/h1,4-6H,2H3 |

InChI Key |

WEOMARDLHZIUFN-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1)Cl)C#C |

Origin of Product |

United States |

Contextualization Within Halogenated Benzoate Esters and Ethynyl Substituted Aromatics

The chemical personality of Methyl 4-chloro-2-ethynylbenzoate is best understood by examining its constituent parts: the halogenated benzoate (B1203000) ester core and the ethynyl (B1212043) group.

Halogenated Benzoate Esters are a class of aromatic compounds that have long been mainstays in organic synthesis. The ester group, typically unreactive under many conditions, can undergo hydrolysis or transesterification when desired. organic-chemistry.org The halogen atom, in this case, chlorine, serves as a key functional handle. It deactivates the aromatic ring towards electrophilic substitution but also provides a reactive site for a wide array of powerful cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira couplings. sigmaaldrich.com These reactions are fundamental to the construction of carbon-carbon and carbon-heteroatom bonds. For instance, Methyl 4-chlorobenzoate (B1228818) is known to participate in palladium-mediated cross-coupling reactions to form bi-aryl compounds. sigmaaldrich.com The presence of the halogen also influences the electronic properties and reactivity of the entire molecule. tsijournals.com

Ethynyl-Substituted Aromatics , on the other hand, are prized for the reactivity of the alkyne moiety. The terminal alkyne is a versatile functional group capable of undergoing a host of transformations. It is a cornerstone of "click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition, which allows for the efficient and specific linking of molecular fragments. Furthermore, terminal alkynes are crucial participants in Sonogashira coupling reactions, providing a direct method to link aromatic rings. The ethynyl group is a rigid linker, a property that is highly sought after in the design of molecular wires, polymers with specific electronic properties, and pharmacologically active molecules where a defined spatial arrangement of substituents is critical. acs.orggoogle.com For example, research on aromatic-ethynyl-aromatic derivatives has highlighted their potential as potent antagonists for metabotropic glutamate (B1630785) receptors. nih.gov

The combination of these functionalities in Methyl 4-chloro-2-ethynylbenzoate results in a trifunctional building block. The chloro, ethynyl, and methyl ester groups can be addressed with orthogonal reaction strategies, allowing for a stepwise and controlled elaboration of the molecular structure.

Significance As a Privileged Scaffold for Molecular Construction

The concept of a "privileged scaffold" is central to modern drug discovery and library design. nih.govacs.org A privileged scaffold is a molecular framework that is capable of binding to multiple, often unrelated, biological targets, serving as a pre-validated starting point for the development of new therapeutic agents. acs.orgnih.gov These structures typically possess good drug-like properties and are synthetically accessible. acs.org

Methyl 4-chloro-2-ethynylbenzoate can be considered a privileged scaffold for several reasons:

Three-Dimensional Diversity: The linear geometry of the ethynyl (B1212043) group and the planar aromatic ring provide a rigid core from which substituents can be projected into distinct vectors of three-dimensional space. This is crucial for optimizing interactions within the binding pockets of proteins.

Multiple Reactive Handles: The presence of the chloro, ethynyl, and ester groups allows for the introduction of a wide variety of substituents and molecular fragments through well-established chemical transformations. This enables the rapid generation of a library of diverse compounds for high-throughput screening.

Bioisosteric Potential: The ethynyl and chloro groups can act as bioisosteres for other chemical groups, potentially mimicking interactions of known drugs while offering improved metabolic stability or pharmacokinetic properties.

The indole (B1671886) ring is a classic example of a privileged scaffold, found in numerous approved drugs. mdpi.comresearchgate.net Similarly, the diaryl ether motif is recognized for its favorable properties, including metabolic stability and cell membrane penetration. mdpi.com The structural motifs present in Methyl 4-chloro-2-ethynylbenzoate suggest its potential to serve a similar role as a versatile starting point for the discovery of new biologically active molecules.

Overview of Research Trajectories for Similar Chemical Architectures

Precursor Synthesis and Halogenation Strategies

The journey towards methyl 4-chloro-2-ethynylbenzoate begins with the careful selection and modification of precursor molecules. This section details the critical steps of regioselective chlorination and the introduction of a suitable handle for subsequent cross-coupling reactions.

Regioselective Chlorination Approaches on Benzoic Acid Derivatives

Achieving the desired substitution pattern on the benzoic acid ring is a fundamental challenge. Regioselective chlorination, the controlled addition of a chlorine atom to a specific position, is paramount. One common strategy involves the chlorination of a pre-existing benzoic acid derivative. For instance, the chlorination of 2-methylphenol (o-cresol) with sulfuryl chloride (SO2Cl2) can yield a mixture of chlorocresols, with 4-chloro-o-cresol being a major product. google.com This approach highlights the influence of existing functional groups on the regioselectivity of the reaction.

Another approach is the direct chlorination of benzoic acid itself. However, this often leads to a mixture of isomers. To achieve regioselectivity, protecting groups or specific catalysts may be employed. For example, the use of certain catalysts can direct the chlorination to the desired position on the aromatic ring. researchgate.net The choice of chlorinating agent, such as phosphorus trichloride (B1173362) (PCl3), can also influence the outcome, converting the carboxylic acid to an acyl chloride in the process. researchgate.net

Introduction of the Ethynyl Moiety via Cross-Coupling Precursors

With the chloro-substituted benzoic acid derivative in hand, the next critical step is the introduction of the ethynyl group. This is typically achieved through a cross-coupling reaction, for which a precursor bearing a suitable leaving group is necessary. Common precursors include iodo- and bromo-substituted benzoates.

The synthesis of these precursors often starts from a corresponding amino-substituted benzoate. For example, methyl anthranilate can be converted to methyl 2-iodobenzoate (B1229623) through a diazotization reaction followed by a substitution reaction with potassium iodide. google.com A similar strategy can be employed to synthesize bromo-substituted analogues. For instance, 4-bromo-2-chlorobenzoic acid methyl ester can be synthesized from 4-bromo-2-chlorobenzoic acid. chemicalbook.comnih.gov These halogenated benzoates serve as key intermediates for the subsequent introduction of the ethynyl group.

Esterification Routes for Methyl Benzoate Formation

The formation of the methyl ester is a crucial step in the synthesis of the target molecule. This can be achieved either before or after the introduction of the chloro and ethynyl functionalities.

Acid-Catalyzed Esterification of Benzoic Acid Derivatives

The most common method for esterification is the Fischer esterification, which involves reacting a carboxylic acid with an alcohol in the presence of an acid catalyst. numberanalytics.comnagwa.comyoutube.com For example, 4-chlorobenzoic acid can be reacted with ethanol (B145695) in the presence of an acid catalyst to form the corresponding ethyl ester. nagwa.com Similarly, 4-iodobenzoic acid can be esterified with methanol (B129727) to produce methyl 4-iodobenzoate. wikipedia.org This reaction is reversible, and to drive it towards the product, water is often removed as it is formed. youtube.com Various acid catalysts can be used, including sulfuric acid, hydrochloric acid, and solid acid catalysts like Dowex H+. nih.govcore.ac.uk

Alternative Esterification Techniques

While Fischer esterification is widely used, several alternative methods exist. One approach involves the use of more reactive carboxylic acid derivatives, such as acid chlorides or anhydrides. numberanalytics.comtcichemicals.com For instance, an acyl chloride can react with an alcohol to form an ester, often in the presence of a base to neutralize the hydrochloric acid byproduct. numberanalytics.com

Other methods include the Mitsunobu reaction, which uses triphenylphosphine (B44618) and diethyl azodicarboxylate, and the Steglich esterification, which employs dicyclohexylcarbodiimide (B1669883) (DCC) and 4-dimethylaminopyridine (B28879) (DMAP). numberanalytics.com Oxidative esterification, where an aldehyde is converted directly to an ester in the presence of an oxidant and an alcohol, offers another route. organic-chemistry.org

Key Transformations for Ethynyl Group Introduction

The final and defining step in the synthesis of methyl 4-chloro-2-ethynylbenzoate is the introduction of the ethynyl group. The Sonogashira coupling reaction is the most prominent and versatile method for this transformation. wikipedia.orglibretexts.orgorganic-chemistry.org

The Sonogashira reaction involves the cross-coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. wikipedia.orglibretexts.org In the context of synthesizing methyl 4-chloro-2-ethynylbenzoate, a halogenated precursor like methyl 4-chloro-2-iodobenzoate or methyl 4-chloro-2-bromobenzoate would be reacted with a suitable alkyne, such as ethynyltrimethylsilane. acs.org The reaction is typically carried out under mild conditions in the presence of a base. wikipedia.org

Recent advancements have led to the development of copper-free Sonogashira reactions, which can be advantageous in certain applications to avoid issues associated with copper catalysis. nih.govnih.gov The choice of palladium catalyst, ligands, and reaction conditions can significantly impact the efficiency and scope of the Sonogashira coupling.

Sonogashira Coupling Reactions in Ethynylbenzoate Synthesis

The Sonogashira coupling is a powerful and versatile cross-coupling reaction for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.orgucsb.edu This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. wikipedia.orglibretexts.orgucsb.edu The starting material for the synthesis of Methyl 4-chloro-2-ethynylbenzoate via this method would typically be a di-halogenated benzene (B151609) derivative, such as Methyl 4-chloro-2-iodobenzoate or Methyl 4-chloro-2-bromobenzoate. The reactivity of the aryl halide is a crucial factor, with the general trend being I > Br > Cl. wikipedia.org

The reaction proceeds through a catalytic cycle involving both the palladium catalyst and the copper co-catalyst. The palladium(0) species undergoes oxidative addition with the aryl halide. Concurrently, the copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide. Transmetalation of the acetylide group from copper to the palladium complex, followed by reductive elimination, yields the desired aryl alkyne and regenerates the active palladium(0) catalyst. libretexts.org

Recent advancements have focused on developing copper-free Sonogashira reactions to mitigate issues associated with the toxicity and homocoupling of alkynes often observed with copper co-catalysts. nih.gov These systems often employ more sophisticated phosphine (B1218219) ligands or N-heterocyclic carbene (NHC) ligands to facilitate the catalytic cycle. nih.gov

A typical Sonogashira coupling to produce a substituted ethynylbenzoate might involve the following general conditions:

| Component | Example Reagents and Conditions |

| Aryl Halide | Methyl 4-chloro-2-iodobenzoate or Methyl 4-chloro-2-bromobenzoate |

| Alkyne | Ethynyltrimethylsilane (followed by deprotection) or a terminal alkyne |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂, [DTBNpP]Pd(crotyl)Cl nih.gov |

| Copper Co-catalyst | CuI (for traditional Sonogashira) |

| Base | Triethylamine (TEA), Diisopropylamine (DIPA), Cesium Carbonate (Cs₂CO₃) |

| Solvent | Tetrahydrofuran (THF), Dimethylformamide (DMF), Toluene |

| Temperature | Room temperature to reflux |

This table represents a generalized summary of potential reaction components and conditions. Specific parameters can vary significantly based on the exact substrates and catalytic system employed.

For instance, the coupling of a substituted aryl bromide can be achieved at room temperature using an air-stable, monoligated palladium precatalyst, [DTBNpP]Pd(crotyl)Cl, in dimethyl sulfoxide (B87167) (DMSO) with 2,2,6,6-tetramethylpiperidine (B32323) (TMP) as the base, affording high yields. nih.gov The use of (trimethylsilyl)acetylene is a common strategy, as the trimethylsilyl (B98337) (TMS) group can act as a protecting group for the terminal alkyne, which is then removed in a subsequent step, often using a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF) or potassium fluoride (KF). core.ac.ukresearchgate.net

Other Acetylene-Based Methodologies

Beyond the Sonogashira coupling, other methods utilizing acetylene (B1199291) or its equivalents have been developed for the synthesis of aryl alkynes.

One notable alternative involves the use of calcium carbide (CaC₂) as a solid, easy-to-handle source of acetylene. This approach avoids the need for handling gaseous acetylene, which is highly flammable and explosive. In one such methodology, aromatic aldehyde p-tosylhydrazones can be reacted with calcium carbide in the presence of a copper mediator to produce terminal alkynes. wikipedia.org While not a direct route to Methyl 4-chloro-2-ethynylbenzoate from a benzoic acid derivative, this highlights an alternative strategy for introducing the ethynyl group onto an aromatic ring.

Another classical approach to forming alkynes is through elimination reactions of dihaloalkanes. While this is more commonly used for the synthesis of aliphatic alkynes, it can be adapted for aryl-substituted systems. This would typically involve the creation of a dihaloethyl side chain on the benzene ring, followed by a double dehydrohalogenation using a strong base like sodium amide (NaNH₂). google.com

The direct conversion of a carboxylic acid to an ethynyl group is not a standard transformation. Therefore, the synthesis of Methyl 4-chloro-2-ethynylbenzoate would likely proceed from a precursor where the ethynyl group or a suitable handle for its introduction is already present on the aromatic ring before the final esterification step, or more commonly, the ethynylation is performed on a pre-formed methyl benzoate derivative as described in the Sonogashira section.

Scientific Article on Methyl 4-chloro-2-ethynylbenzoate Forthcoming, Pending Further Research

A comprehensive search was conducted to gather data for an article structured around the compound's specific reactions. The intended article was to detail transformations involving its ethynyl group, such as cycloadditions and palladium-catalyzed functionalizations, as well as reactions at the chloro substituent, including cross-coupling and nucleophilic aromatic substitution.

However, the search yielded general information on these reaction types rather than specific examples utilizing Methyl 4-chloro-2-ethynylbenzoate. For instance, while the Sonogashira coupling is a well-established method for the formation of carbon-carbon bonds between terminal alkynes and aryl halides, and could theoretically be used to synthesize the target compound, literature detailing the subsequent reactivity of Methyl 4-chloro-2-ethynylbenzoate is not apparent. nih.govorganic-chemistry.orgwikipedia.org Similarly, extensive information exists on palladium-catalyzed reactions in a general context, but without specific application to this molecule. mdpi.comnih.govillinois.edu

The reactivity of related but structurally distinct molecules, such as Methyl 4-ethynylbenzoate nih.gov and Methyl 4-chloro-2-nitrobenzoate, sigmaaldrich.comtcichemicals.com has been documented. This suggests that the individual functional groups on Methyl 4-chloro-2-ethynylbenzoate are reactive under various conditions. However, the interplay of these specific groups on the benzene ring—an ortho-alkyne and a para-chloro substituent relative to the methyl ester—would uniquely influence the compound's electronic properties and steric environment, making direct extrapolation from other molecules speculative without dedicated studies.

Due to the lack of specific research findings for Methyl 4-chloro-2-ethynylbenzoate, a detailed and scientifically accurate article adhering to the requested structure cannot be generated at this time. Further empirical research is required to elucidate the specific chemical reactivity and mechanistic pathways of this compound.

Reactions at the Chloro Substituent

Reductive Dehalogenation Processes

Reductive dehalogenation is a chemical reaction that involves the removal of a halogen atom from a molecule and its replacement by a hydrogen atom. In the context of haloaromatic compounds, this process can be of significant interest for detoxification and bioremediation, as well as for synthetic organic chemistry.

While specific studies on the reductive dehalogenation of Methyl 4-chloro-2-ethynylbenzoate are not extensively documented in the provided search results, the reactivity of similar chloroaromatic compounds provides valuable insights. For instance, the anaerobic biodegradation of 3-chlorobenzoate (B1228886) has been shown to proceed via reductive dehalogenation. nih.gov This process is often mediated by microorganisms and can occur concurrently with other metabolic processes like sulfate (B86663) reduction. nih.gov In some cases, the presence of sulfate has been observed to accelerate the degradation of the corresponding benzoate. nih.gov

Another relevant example is the metabolism of 2,4-dichlorobenzoate (B1228512) by Alcaligenes denitrificans NTB-1, which involves an initial reductive dechlorination to 4-chlorobenzoate. nih.gov This transformation is a novel type of reaction for aerobic organisms and highlights the diverse enzymatic machinery capable of catalyzing such reactions. nih.gov These examples suggest that the chlorine atom in Methyl 4-chloro-2-ethynylbenzoate could potentially be removed under specific reductive conditions, likely involving microbial systems or chemical reductants.

| Substrate | Product | Conditions/Catalyst | Reference |

| 3-Chlorobenzoate | Benzoate | Anaerobic microorganisms | nih.gov |

| 2,4-Dichlorobenzoate | 4-Chlorobenzoate | Alcaligenes denitrificans NTB-1 | nih.gov |

Aromatic Ring Functionalization and Substitution Patterns

The benzene ring of Methyl 4-chloro-2-ethynylbenzoate is substituted with both an electron-withdrawing group (the methyl ester) and a halogen (chloro), which influence its reactivity towards electrophilic aromatic substitution.

Electrophilic aromatic substitution (EAS) is a fundamental reaction type for aromatic compounds. masterorganicchemistry.com The reaction proceeds through a two-step mechanism involving the attack of an electrophile by the aromatic ring to form a carbocation intermediate (arenium ion), followed by deprotonation to restore aromaticity. masterorganicchemistry.com

The substituents already present on the benzene ring dictate the position of the incoming electrophile. In Methyl 4-chloro-2-ethynylbenzoate, the methyl ester group is a deactivating group and a meta-director. The chloro group is also deactivating but is an ortho-, para-director. The ethynyl group is generally considered to be a deactivating group as well.

Given the positions of the existing substituents (chloro at C4 and the ester at C1), the potential sites for electrophilic attack are C3, C5, and C6. The directing effects of the existing groups would need to be considered to predict the major product. For example, in the nitration of methyl benzoate, the nitro group is directed to the meta position. youtube.com Similarly, in the chlorination of toluene, the presence of the methyl group directs the incoming chlorine to the ortho and para positions. libretexts.org

Common electrophilic aromatic substitution reactions include nitration (using a mixture of nitric and sulfuric acids), halogenation (using a halogen and a Lewis acid catalyst), sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.comyoutube.com The specific conditions required for these reactions on Methyl 4-chloro-2-ethynylbenzoate would depend on the interplay of the deactivating effects of the substituents.

| Reaction | Reagents | Electrophile | Reference |

| Nitration | HNO3, H2SO4 | NO2+ | youtube.commasterorganicchemistry.com |

| Chlorination | Cl2, AlCl3 or FeCl3 | Cl+ | masterorganicchemistry.com |

| Bromination | Br2, FeBr3 | Br+ | youtube.com |

| Sulfonation | SO3, H2SO4 | SO3 | youtube.com |

Directing Group Effects of Substituents

The regioselectivity of chemical reactions involving Methyl 4-chloro-2-ethynylbenzoate is governed by the electronic and steric properties of its three substituents on the benzene ring: the chloro group, the ethynyl group, and the methyl carboxylate group. Each of these functional groups exerts a distinct directing influence on incoming reagents, particularly in electrophilic and nucleophilic aromatic substitution reactions. The interplay of these effects determines the position of further functionalization on the aromatic ring.

The chloro substituent, a halogen, exhibits a dual electronic nature. While it is more electronegative than carbon and withdraws electron density from the ring through the inductive effect, it also possesses lone pairs of electrons that can be donated to the ring via resonance. libretexts.org This resonance effect, although weaker than the inductive effect, is sufficient to direct incoming electrophiles to the ortho and para positions relative to the chlorine atom. libretexts.org Consequently, the chloro group is classified as an ortho, para-directing deactivator, meaning it slows down the rate of electrophilic aromatic substitution compared to benzene but directs substitution to specific positions. libretexts.org

The ethynyl group is generally considered an electron-withdrawing group due to the sp-hybridization of its carbon atoms, which imparts significant s-character and thus higher electronegativity compared to the sp2-hybridized carbons of the benzene ring. Research on the effects of a nuclear ethynyl substituent has shown that it deactivates the aromatic ring towards electrophilic substitution. rsc.org Notably, this deactivation is more pronounced from the meta-position than from the para-position, which is characteristic of a substituent with an electron-withdrawing inductive effect and an electron-releasing resonance capability. rsc.org

The methyl carboxylate (-COOCH₃) group is a deactivating substituent. The carbonyl carbon is electron-deficient due to the presence of two electronegative oxygen atoms, and it withdraws electron density from the benzene ring through both inductive and resonance effects. This deactivation is significant and directs incoming electrophiles to the meta position. libretexts.org

In the context of Methyl 4-chloro-2-ethynylbenzoate, the positions on the aromatic ring are influenced by these competing directing effects. The chloro group at position 4 directs ortho to itself (positions 3 and 5). The ethynyl group at position 2 has a deactivating influence. The methyl carboxylate group at position 1 is a meta-director, influencing position 5. The combination of these effects suggests that the most likely positions for electrophilic attack would be positions 3 and 5, with the precise outcome depending on the specific reaction conditions and the nature of the electrophile.

In nucleophilic aromatic substitution reactions, the trends are reversed. Electron-withdrawing groups activate the ring towards nucleophilic attack, particularly when they are ortho or para to a good leaving group. masterorganicchemistry.com In Methyl 4-chloro-2-ethynylbenzoate, the chloro group can act as a leaving group. The presence of the electron-withdrawing ethynyl and methyl carboxylate groups, ortho and para to the chlorine respectively, would facilitate nucleophilic aromatic substitution at position 4. Studies on related methyl chlorobenzoate analogues in radical nucleophilic substitution (SRN1) reactions have shown that the reactivity of the chlorine leaving group is significantly higher when it is in the para position compared to the meta position relative to the ester group. rsc.orgresearchgate.net

Table 1: Summary of Substituent Directing Effects in Methyl 4-chloro-2-ethynylbenzoate

| Substituent | Position | Type | Directing Effect (Electrophilic Substitution) | Activating/Deactivating (Electrophilic Substitution) |

| -COOCH₃ | 1 | Ester | Meta | Deactivating |

| -C≡CH | 2 | Ethynyl | Deactivating | Deactivating |

| -Cl | 4 | Chloro | Ortho, Para | Deactivating |

Advanced Spectroscopic and Structural Characterization in Research

Elucidation of Complex Molecular Structures

The definitive elucidation of the molecular structure of Methyl 4-chloro-2-ethynylbenzoate would require a combination of spectroscopic methods. Techniques such as one-dimensional (¹H and ¹³C) and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, in conjunction with Infrared (IR) spectroscopy and Mass Spectrometry (MS), would be employed to confirm the connectivity of the atoms. For related compounds like methyl benzoate (B1203000) and methyl 4-methylbenzoate, ¹H and ¹³C NMR data are well-documented, providing a basis for comparison. rsc.org However, without experimental data for Methyl 4-chloro-2-ethynylbenzoate, a full structural assignment remains speculative.

Solid-State Structural Analysis (e.g., X-ray Crystallography, Hirshfeld Surface Analysis)

Following crystallographic analysis, Hirshfeld surface analysis could be employed to visualize and quantify these intermolecular interactions. This computational method maps interactions such as hydrogen bonds, halogen bonds (involving the chlorine atom), and π-π stacking (involving the benzene (B151609) ring), providing a detailed understanding of the forces that stabilize the crystal structure. While crystal structure data is available for the related compound methyl 4-ethynylbenzoate, no such studies have been published for its 2-ethynyl, 4-chloro substituted counterpart. nih.gov

Advanced Nuclear Magnetic Resonance Spectroscopy for Conformational Studies

While basic NMR confirms the chemical structure, advanced techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) would be required to study the compound's preferred conformation in solution. These experiments can reveal through-space interactions between protons, providing insight into the spatial orientation of the methyl ester and ethynyl (B1212043) groups relative to the benzene ring. Such studies are essential for understanding the molecule's shape and how it might interact with other molecules, but this research has not been made available for Methyl 4-chloro-2-ethynylbenzoate.

High-Resolution Mass Spectrometry for Isotopic and Fragment Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio, allowing for the determination of its elemental formula. For Methyl 4-chloro-2-ethynylbenzoate, HRMS would confirm the presence and number of chlorine atoms based on the characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl). Furthermore, analysis of the fragmentation patterns in the mass spectrum can help confirm the structure by showing how the molecule breaks apart. For instance, the loss of a methoxy group (-OCH₃) or the entire methyl ester group would produce characteristic fragments. While GC-MS data exists for simpler analogs like methyl 4-chlorobenzoate (B1228818), detailed HRMS fragmentation analysis for Methyl 4-chloro-2-ethynylbenzoate is not documented in available literature. rsc.orgsigmaaldrich.com

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are fundamental to understanding the electronic makeup and predicting the chemical behavior of Methyl 4-chloro-2-ethynylbenzoate. Methods such as Hartree-Fock (HF) and post-Hartree-Fock methods, as well as Density Functional Theory (DFT), are employed to model the molecule's electronic wave function and energy.

From these calculations, a wealth of information about the electronic structure can be derived. This includes the distribution of electron density, the energies of molecular orbitals (such as the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO), and the resulting electrostatic potential map. The HOMO-LUMO energy gap is a critical parameter for predicting the molecule's reactivity; a smaller gap generally indicates higher reactivity.

Reactivity descriptors, which can be calculated from the electronic structure, provide a quantitative measure of where a molecule is likely to undergo a chemical reaction. These descriptors include Fukui functions, which indicate the most electrophilic and nucleophilic sites within the molecule, and the global reactivity descriptors such as chemical hardness, softness, and electronegativity. For Methyl 4-chloro-2-ethynylbenzoate, these calculations would pinpoint the reactivity of the ethynyl (B1212043) group, the aromatic ring, and the ester functionality.

Table 1: Key Electronic Properties Obtainable from Quantum Chemical Calculations

| Property | Description | Significance for Reactivity |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates the ability to donate electrons (nucleophilicity). |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates the ability to accept electrons (electrophilicity). |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap suggests higher reactivity and lower kinetic stability. |

| Electrostatic Potential | The distribution of charge on the molecular surface. | Reveals electron-rich (nucleophilic) and electron-poor (electrophilic) regions. |

| Mulliken Charges | A method for partitioning the electron density among atoms. | Provides an estimate of the partial atomic charges. |

Density Functional Theory (DFT) Applications in Reaction Mechanism Elucidation

Density Functional Theory (DFT) has become a primary tool for elucidating the mechanisms of chemical reactions due to its favorable balance of computational cost and accuracy. For reactions involving Methyl 4-chloro-2-ethynylbenzoate, DFT calculations can be used to map out the entire potential energy surface.

This involves locating and characterizing the geometries and energies of reactants, products, intermediates, and, most importantly, transition states. The transition state represents the highest energy point along the reaction coordinate and is crucial for determining the reaction's activation energy and, consequently, its rate. By identifying the lowest energy pathway connecting reactants to products, the most probable reaction mechanism can be determined.

For instance, DFT could be applied to study the mechanism of nucleophilic addition to the ethynyl group, electrophilic aromatic substitution on the benzene (B151609) ring, or the hydrolysis of the ester group of Methyl 4-chloro-2-ethynylbenzoate. The calculations would provide detailed insights into the bond-breaking and bond-forming processes and the role of catalysts or solvents in the reaction.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of a molecule are critical to its function and reactivity. Conformational analysis of Methyl 4-chloro-2-ethynylbenzoate would involve identifying all stable conformers and determining their relative energies. This is typically achieved by systematically rotating the rotatable bonds, such as the C-C bond connecting the ester group to the aromatic ring, and calculating the energy at each step.

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecule. By solving Newton's equations of motion for the atoms in the molecule, an MD simulation generates a trajectory that describes the atomic positions and velocities over time. This allows for the exploration of the conformational landscape and the study of dynamic processes such as conformational changes and interactions with solvent molecules. For Methyl 4-chloro-2-ethynylbenzoate, MD simulations could reveal the preferred orientation of the ester and ethynyl groups and how these might change in different environments.

Prediction of Spectroscopic Parameters

Computational methods are invaluable for predicting and interpreting spectroscopic data. By calculating the properties that govern the interaction of a molecule with electromagnetic radiation, theoretical spectra can be generated that can be compared with experimental results.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated with good accuracy using methods like the Gauge-Including Atomic Orbital (GIAO) approach within a DFT framework. These predicted chemical shifts are instrumental in assigning the signals in an experimental NMR spectrum to specific atoms in the molecule.

Infrared (IR) Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated from the second derivatives of the energy with respect to the atomic positions. The resulting theoretical IR spectrum can be used to identify the characteristic vibrational modes of the functional groups present in Methyl 4-chloro-2-ethynylbenzoate, such as the C≡C stretch of the ethynyl group, the C=O stretch of the ester, and the various vibrations of the aromatic ring.

Table 2: Predicted Spectroscopic Data for Methyl 4-chloro-2-ethynylbenzoate (Illustrative)

| Spectroscopic Technique | Predicted Parameter | Predicted Value Range (Illustrative) |

| ¹H NMR | Chemical Shift (ppm) | Aromatic Protons: 7.0 - 8.0Methyl Protons: 3.8 - 4.0Ethynyl Proton: 3.0 - 3.5 |

| ¹³C NMR | Chemical Shift (ppm) | Carbonyl Carbon: 160 - 170Aromatic Carbons: 120 - 140Ethynyl Carbons: 80 - 90Methyl Carbon: 50 - 60 |

| IR Spectroscopy | Wavenumber (cm⁻¹) | C≡C Stretch: 2100 - 2200C=O Stretch: 1700 - 1750C-Cl Stretch: 700 - 800 |

It is important to note that the accuracy of these predictions is highly dependent on the level of theory and the basis set used in the calculations.

Applications in the Synthesis of Complex Organic Molecules

Methyl 4-chloro-2-ethynylbenzoate as a Versatile Synthetic Building Block

The primary driver of this molecule's versatility is the terminal alkyne (C≡C-H) group. This functional group is a cornerstone of modern synthetic chemistry, renowned for its ability to participate in a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions.

Key Reactions and Versatility:

Sonogashira Coupling: The most prominent reaction for terminal alkynes is the palladium-catalyzed Sonogashira cross-coupling with aryl or vinyl halides. organic-chemistry.orgnih.gov This reaction allows for the direct connection of the alkyne's sp-hybridized carbon to an sp²-hybridized carbon of another molecule, forming an internal alkyne. youtube.com This method is exceptionally reliable for creating conjugated systems and is fundamental in the synthesis of natural products, pharmaceuticals, and molecular electronics. nih.govnih.gov The reaction is typically performed with a palladium catalyst, often with a copper(I) co-catalyst, under mild conditions. organic-chemistry.orgyoutube.com

Other Alkyne Transformations: Beyond the Sonogashira reaction, the terminal alkyne can undergo various other transformations. These include click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition), hydration to form methyl ketones, and carbometalation reactions.

Aryl Chloride Reactivity: The chloro group on the aromatic ring provides a secondary site for functionalization. While aryl chlorides are generally less reactive than the corresponding bromides or iodides in palladium-catalyzed cross-coupling reactions, suitable catalysts and conditions have been developed to enable their participation in reactions like Suzuki, Buchwald-Hartwig, and even Sonogashira couplings. organic-chemistry.orgresearchgate.net This allows for sequential or orthogonal functionalization strategies.

Ester Group Modification: The methyl ester group can be easily hydrolyzed to the corresponding carboxylic acid. This acid can then be converted into a variety of other functional groups, such as amides, acid chlorides, or other esters, providing another handle for diversification or for tuning the electronic properties of the molecule.

The interplay of these three functional groups makes Methyl 4-chloro-2-ethynylbenzoate a trifunctional building block, where each site can be addressed with a high degree of chemical selectivity.

Table 1: Potential Coupling Partners for Methyl 4-chloro-2-ethynylbenzoate via Sonogashira Reaction

| Coupling Partner (R-X) | Resulting Structure | Potential Application Area |

| Aryl Iodide (e.g., Iodobenzene) | Diarylacetylene | Organic electronics, liquid crystals |

| Vinyl Bromide (e.g., Bromostyrene) | Conjugated Enyne | Natural product synthesis |

| Heteroaryl Halide (e.g., 2-Bromopyridine) | Aryl-heteroarylacetylene | Pharmaceutical scaffolds |

| Alkynyl Halide (e.g., Iodoethynyltrimethylsilane) | Diacetylene | Polymer synthesis |

Strategies for Constructing Polycyclic Aromatic Systems

The ortho-positioning of the alkyne and the ester group on the benzene (B151609) ring is a structural motif ripe for exploitation in the synthesis of polycyclic and heterocyclic systems through cyclization reactions.

Intramolecular Cycloadditions: A powerful strategy for building fused ring systems involves intramolecular cycloaddition reactions. nih.gov By first functionalizing the molecule at the chloro or ester position to introduce a suitable diene or dienophile, an intramolecular Diels-Alder reaction with the alkyne could be triggered. This approach, known as the [4+2] cycloaddition, is a highly efficient method for forming six-membered rings with excellent stereocontrol. nih.govbeilstein-journals.org

Synthesis of Isocoumarins: Research has shown that 2-alkynylbenzoates are excellent precursors for the synthesis of isocoumarins (3,4-dihydro-1H-2-benzopyran-1-ones) and their derivatives. rsc.org These reactions often proceed through a domino sequence, for instance, an arylation of the alkyne followed by an oxo-cyclization, which can be catalyzed by transition metals like gold. rsc.org The ester group's oxygen atom acts as an internal nucleophile, attacking the activated alkyne to form the new heterocyclic ring.

Domino Reactions: The structure is well-suited for domino or cascade reactions. For example, a Sonogashira coupling could be followed in the same pot by an intramolecular cyclization. This could involve the newly introduced group attacking the ester or the ortho position, leading to complex polycyclic aromatic hydrocarbons (PAHs) or heterocyclic aromatic compounds in a single synthetic operation.

Precursor in the Synthesis of Advanced Chemical Intermediates

The products derived from Methyl 4-chloro-2-ethynylbenzoate are valuable intermediates for more complex targets in materials science and medicinal chemistry.

Diarylacetylene Intermediates: As mentioned, Sonogashira coupling can produce diarylacetylenes. These molecules are not just final products but are key intermediates for larger, fully conjugated systems like oligo(phenylene-ethynylene)s (OPEs), which are studied for their applications in molecular wires, sensors, and optoelectronic devices.

Isocoumarin (B1212949) Scaffolds: The isocoumarin core, accessible via cyclization, is a privileged scaffold found in numerous natural products with diverse biological activities, including antifungal, anticancer, and anti-inflammatory properties. rsc.org By using Methyl 4-chloro-2-ethynylbenzoate, substituted isocoumarins can be synthesized, which can then be further elaborated into drug candidates.

Functional Group Interconversion: The alkyne itself can be transformed into other useful functional groups post-coupling. For example, partial reduction leads to (Z)-alkenes, which are important in natural product synthesis, while complete reduction gives flexible alkyl linkers. Hydration of the alkyne yields a ketone, providing a new site for nucleophilic attack. These transformations significantly broaden the range of accessible advanced intermediates.

Table 2: Examples of Advanced Intermediates Derivable from Methyl 4-chloro-2-ethynylbenzoate

| Initial Transformation | Resulting Intermediate Class | Key Structural Feature |

| Sonogashira Coupling | Diarylacetylenes | Rigid, conjugated rod-like structure |

| Intramolecular Oxo-cyclization | Isocoumarins | Lactone-fused aromatic ring |

| Alkyne Hydration | 2-Acyl Benzoates | Aryl ketone functionality |

| [4+2] Cycloaddition | Fused Polycyclic Systems | Naphthalene or related core |

Integration into Multi-Component Reaction Sequences

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a one-pot process to form a product that incorporates substantial parts of all starting materials. beilstein-journals.org The functional handles on Methyl 4-chloro-2-ethynylbenzoate allow for its integration into such sequences.

Sequential MCR-Coupling: One powerful approach involves using an MCR to rapidly assemble a complex fragment, which is then coupled to the Methyl 4-chloro-2-ethynylbenzoate scaffold. For instance, a Biginelli or Ugi reaction could produce a complex heterocycle bearing a halide, which could then be attached via a Sonogashira coupling.

Alkyne as an MCR Component: The alkyne functionality itself can participate directly in certain MCRs. For example, in transition-metal-catalyzed MCRs, the alkyne can act as the π-component that combines with other reactants. A plausible, though speculative, sequence could involve an MCR that forms a spirocyclic system by reacting the alkyne with two other components in a catalyzed cycloaddition. beilstein-journals.org

Building Molecular Diversity: The true power of integrating this building block into MCRs lies in the ability to generate large libraries of complex and diverse molecules from simple starting materials. By varying the MCR components and then coupling them to the scaffold, chemists can rapidly explore chemical space in the search for new bioactive compounds or functional materials.

Future Research Directions and Unexplored Avenues for Methyl 4 Chloro 2 Ethynylbenzoate Chemistry

Development of Novel and Sustainable Synthetic Routes

The future of chemical manufacturing hinges on the development of environmentally benign and efficient synthetic methodologies. For Methyl 4-chloro-2-ethynylbenzoate, research in this area could focus on several key strategies that align with the principles of green chemistry.

One promising direction is the exploration of metal-free C-H functionalization techniques. These methods avoid the use of toxic and expensive heavy metals, which are often employed in traditional cross-coupling reactions. nih.gov Research could focus on direct C-H activation of a suitable chlorobenzoate precursor, introducing the ethynyl (B1212043) group in a more atom-economical fashion.

Continuous flow synthesis offers another avenue for sustainable production. chemicalbook.com This technology provides enhanced control over reaction parameters, leading to higher yields, improved safety, and reduced waste generation compared to batch processes. tu-dresden.de The development of a continuous flow process for the synthesis of Methyl 4-chloro-2-ethynylbenzoate could be a significant step towards its industrial-scale, green production.

The use of recyclable catalysts is a cornerstone of sustainable chemistry. nih.gov Investigating heterogeneous catalysts, such as metals supported on polymers or inorganic materials, could enable easy separation and reuse of the catalyst, minimizing waste and production costs. nih.gov

Biocatalysis presents an intriguing, albeit challenging, future direction. While the synthesis of complex aromatic compounds from simple renewable feedstocks like glucose is an area of active research, the direct enzymatic synthesis of a highly functionalized molecule like Methyl 4-chloro-2-ethynylbenzoate is a long-term goal. organic-chemistry.org More immediate research could focus on the biocatalytic transformation of precursors, for instance, using enzymes for selective halogenation or esterification steps under mild conditions. researchgate.netfrontiersin.org

Finally, mechanochemical synthesis , which involves reactions in the solid state induced by mechanical force, offers a solvent-free or low-solvent alternative to traditional solution-phase chemistry. nih.govnih.gov Exploring the mechanochemical synthesis of Methyl 4-chloro-2-ethynylbenzoate from its precursors could lead to a more sustainable and efficient process. acs.org

Table 1: Comparison of Potential Sustainable Synthetic Strategies

| Synthetic Strategy | Potential Advantages | Key Research Challenges |

| Metal-Free C-H Functionalization | Avoids toxic metals, high atom economy. | Selectivity and reactivity control. |

| Continuous Flow Synthesis | High efficiency, safety, and scalability. chemicalbook.comtu-dresden.de | Reactor design and optimization for specific reactions. |

| Recyclable Catalysts | Reduced waste, lower cost. nih.gov | Catalyst stability and leaching. |

| Biocatalysis | Mild reaction conditions, high selectivity. researchgate.netfrontiersin.org | Enzyme discovery and engineering for non-natural substrates. researchgate.net |

| Mechanochemical Synthesis | Solvent-free, high efficiency. nih.govnih.govacs.org | Scalability and reaction monitoring. |

Exploration of Emerging Catalytic Transformations

The chloro and ethynyl functionalities of Methyl 4-chloro-2-ethynylbenzoate are ripe for exploration with a variety of modern catalytic methods. Future research can unlock novel molecular architectures by selectively targeting these reactive sites.

The ethynyl group is a versatile handle for numerous transformations. Haloalkynylation reactions , where both a halogen and an alkyne are added across an unsaturated bond, could be explored using Methyl 4-chloro-2-ethynylbenzoate as the alkyne source. nih.gov This could lead to the synthesis of highly functionalized vinyl halides. Furthermore, the terminal alkyne can participate in various copper-catalyzed transformations , including click chemistry, carbene chemistry, and cross-coupling reactions, opening pathways to complex heterocyclic and acyclic structures. researchgate.net

The chloro-substituent, on the other hand, is an ideal partner for a plethora of cross-coupling reactions . The Sonogashira coupling, which couples terminal alkynes with aryl halides, could be employed to further functionalize the molecule at the chloro position, potentially leading to extended conjugated systems. The Buchwald-Hartwig amination offers a route to introduce nitrogen-containing substituents, which are prevalent in pharmaceuticals and organic electronic materials. sigmaaldrich.com The Suzuki-Miyaura coupling provides a powerful method for carbon-carbon bond formation, allowing for the introduction of various aryl or vinyl groups. chemicalbook.com

C-H activation represents a frontier in organic synthesis. organic-chemistry.orgncert.nic.inwikipedia.org Research could target the activation of the C-H bonds on the aromatic ring of Methyl 4-chloro-2-ethynylbenzoate, enabling the introduction of new functional groups without the need for pre-functionalized starting materials. This approach offers a more direct and atom-economical route to novel derivatives.

Finally, the ethynyl group can act as a dienophile in [4+2] cycloaddition reactions , such as the Diels-Alder reaction. nih.govncert.nic.in This could be a powerful tool for the construction of complex polycyclic and heterocyclic systems from Methyl 4-chloro-2-ethynylbenzoate.

Table 2: Potential Catalytic Transformations of Methyl 4-chloro-2-ethynylbenzoate

| Functional Group | Catalytic Transformation | Potential Products |

| Ethynyl | Haloalkynylation nih.gov | Functionalized vinyl halides |

| Ethynyl | Copper-catalyzed reactions researchgate.net | Triazoles, functionalized alkynes |

| Chloro | Sonogashira coupling | Extended conjugated systems |

| Chloro | Buchwald-Hartwig amination sigmaaldrich.com | Aryl amines |

| Chloro | Suzuki-Miyaura coupling chemicalbook.com | Biaryls, styrenes |

| Aromatic C-H | C-H Activation organic-chemistry.orgncert.nic.inwikipedia.org | Directly functionalized aromatics |

| Ethynyl | Diels-Alder Reaction nih.govncert.nic.in | Polycyclic and heterocyclic compounds |

Advanced Materials Science Applications Derived from its Unique Structure

The rigid, rod-like structure imparted by the ethynyl group, combined with the potential for polymerization and functionalization, makes Methyl 4-chloro-2-ethynylbenzoate a promising building block for advanced materials.

A primary area of exploration is the synthesis of conjugated polymers . Polymerization of the ethynyl group, potentially through methods like alkyne metathesis or chain-growth polymerization, could lead to the formation of poly(arylene ethynylene)s (PAEs). These polymers are known for their high fluorescence quantum yields and have shown promise in optoelectronic applications such as organic light-emitting diodes (OLEDs) and organic solar cells. nih.govncert.nic.in The presence of the chloro and ester groups can be used to tune the electronic properties and solubility of the resulting polymers. researchgate.net

The benzoate (B1203000) moiety suggests the potential for designing liquid crystals . Many benzoate derivatives are known to exhibit liquid crystalline phases, and the rigid, linear structure of molecules derived from Methyl 4-chloro-2-ethynylbenzoate could favor the formation of such ordered phases. nih.govchemicalbook.comnih.govnih.gov By systematically modifying the ester and ethynyl groups, it may be possible to create novel liquid crystalline materials with specific thermal and optical properties.

The ability of functionalized molecules to self-assemble into well-defined nanostructures is another exciting avenue. The interplay of the polar ester group and the potentially reactive chloro and ethynyl groups could be exploited to direct the self-assembly of Methyl 4-chloro-2-ethynylbenzoate derivatives into ordered films, wires, or other architectures with interesting electronic or optical properties. organic-chemistry.orgfrontiersin.orgnih.govwikipedia.org

Interdisciplinary Research Opportunities in Chemical Synthesis

The unique combination of functional groups in Methyl 4-chloro-2-ethynylbenzoate opens doors for collaborative research at the interface of chemistry, biology, and materials science.

In the realm of medicinal chemistry and drug discovery , the core structure of Methyl 4-chloro-2-ethynylbenzoate could serve as a scaffold for the synthesis of novel bioactive compounds. The ethynyl group is a known pharmacophore in some drug classes, and the chloro and ester groups provide handles for further derivatization to optimize biological activity and pharmacokinetic properties. nih.gov For instance, benzoate derivatives have been explored as prodrugs for various therapeutic applications. nih.gov The development of libraries of compounds derived from Methyl 4-chloro-2-ethynylbenzoate for screening against various biological targets is a promising research direction.

In the field of chemical biology and sensing , the fluorescent properties of polymers and oligomers derived from Methyl 4-chloro-2-ethynylbenzoate could be harnessed to develop novel sensors. nih.gov Ethynylarene-based fluorophores have been shown to be effective in detecting metal cations and other analytes. nih.gov The introduction of specific recognition elements onto the molecular framework could lead to highly selective and sensitive chemical sensors for environmental or biological applications. tu-dresden.deresearchgate.netresearchgate.net

The exploration of this compound and its derivatives in these interdisciplinary areas will require close collaboration between synthetic chemists, biologists, and materials scientists to fully realize its potential.

Table 3: Interdisciplinary Research Opportunities

| Field | Potential Application | Key Research Focus |

| Medicinal Chemistry | Drug discovery scaffolds nih.gov | Synthesis of compound libraries, biological screening. |

| Chemical Biology | Fluorescent probes and sensors nih.govtu-dresden.de | Design of selective recognition units, photophysical studies. |

| Materials Science | Organic electronics nih.gov | Synthesis and characterization of polymers, device fabrication. |

| Supramolecular Chemistry | Self-assembling systems organic-chemistry.orgfrontiersin.orgnih.govwikipedia.org | Control of intermolecular interactions, fabrication of nanostructures. |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 4-chloro-2-ethynylbenzoate, and how can purity be validated experimentally?

- Methodological Answer : A multi-step synthesis is typically employed:

Halogenation : Start with methyl 2-aminobenzoate, undergo chlorination using Cl2/FeCl3 under controlled temperature (0–5°C) to introduce the chloro group at the 4-position .

Ethynylation : Introduce the ethynyl group via Sonogashira coupling using Pd(PPh3)4/CuI catalysis, reacting with trimethylsilylacetylene (TMSA) followed by desilylation with K2CO3 in methanol .

- Purity Validation : Use HPLC (C18 column, acetonitrile/water gradient) and <sup>1</sup>H/<sup>13</sup>C NMR (CDCl3) to confirm structural integrity. Monitor by-products (e.g., dihalogenated impurities) via GC-MS .

Q. Which spectroscopic techniques are critical for characterizing Methyl 4-chloro-2-ethynylbenzoate, and how should data be interpreted?

- Methodological Answer :

- NMR : <sup>1</sup>H NMR will show the ethynyl proton as a singlet (~δ 3.1 ppm), while the aromatic protons exhibit splitting patterns consistent with substituent positions. <sup>13</sup>C NMR confirms the ester carbonyl (~δ 168 ppm) and sp-hybridized carbons (~δ 75–85 ppm) .

- IR : Look for C≡C stretch (~2100 cm<sup>-1</sup>) and ester C=O (~1720 cm<sup>-1</sup>).

- X-ray Crystallography : Resolve crystal packing and bond angles to confirm stereoelectronic effects of the ethynyl group .

Q. What handling protocols ensure the stability of Methyl 4-chloro-2-ethynylbenzoate during storage?

- Methodological Answer :

- Storage : Keep in amber vials under inert gas (N2 or Ar) at –20°C to prevent hydrolysis of the ester group or ethynyl oxidation.

- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via TLC .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the ethynyl group in Methyl 4-chloro-2-ethynylbenzoate?

- Methodological Answer :

- Density Functional Theory (DFT) : Use B3LYP/6-311+G(d,p) to calculate frontier molecular orbitals (HOMO/LUMO). The ethynyl group’s high HOMO energy suggests susceptibility to electrophilic attacks (e.g., cycloadditions).

- Transition State Analysis : Model click reactions (e.g., Huisgen cycloaddition) with azides to predict regioselectivity and activation barriers .

Q. How can researchers resolve contradictions in reported reaction yields for Sonogashira couplings involving this compound?

- Methodological Answer :

- Parameter Screening : Optimize Pd catalyst loading (0.5–5 mol%), base (Et3N vs. K2CO3), and solvent (THF vs. DMF) to identify yield-limiting factors.

- Controlled Replication : Repeat experiments under inert conditions (Schlenk line) to exclude oxygen/ moisture interference .

Q. What strategies enable regioselective functionalization of the benzoate core for medicinal chemistry applications?

- Methodological Answer :

- Directing Groups : Use the ethynyl moiety as a transient directing group for C–H activation. For example, Pd-catalyzed ortho-arylation with aryl iodides .

- Protection/Deprotection : Temporarily protect the ethynyl group with TMS, perform electrophilic substitution at the 5-position, then deprotect .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.